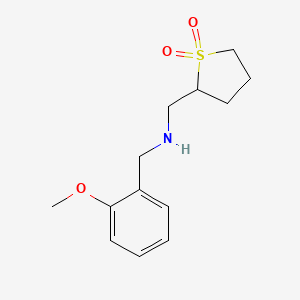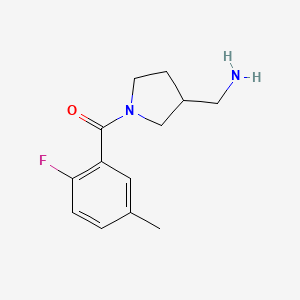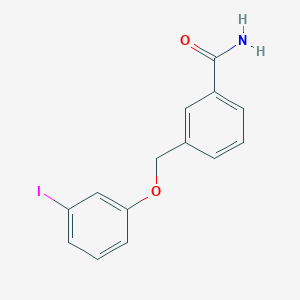
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a pyrrole ring, a diphenylphosphanyl group, and a propanoate ester moiety.
準備方法
The synthesis of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
化学反応の分析
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate involves its interaction with molecular targets through its diphenylphosphanyl group and pyrrole ring. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms in both chemistry and biology.
類似化合物との比較
Similar compounds to Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate include other esters with pyrrole and phosphanyl groups. For example:
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
特性
分子式 |
C26H24NO2P |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C26H24NO2P/c1-29-26(28)19-18-21-11-8-9-16-24(21)27-20-10-17-25(27)30(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-17,20H,18-19H2,1H3 |
InChIキー |
POUUKLPULWIGGQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC=CC=C1N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)


![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)








